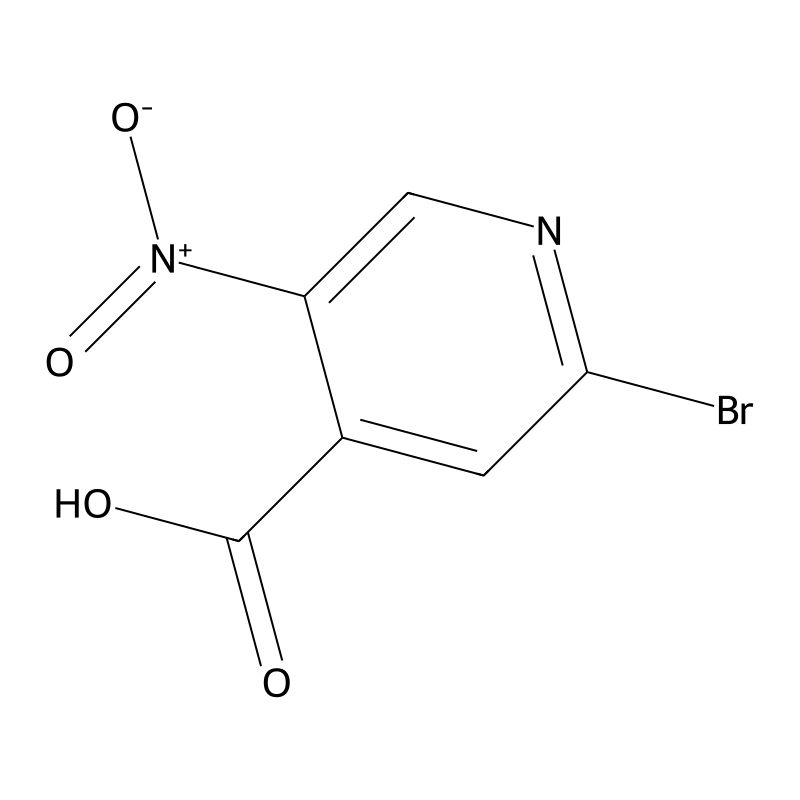

2-Bromo-5-nitro-4-pyridinecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-5-nitro-4-pyridinecarboxylic acid is a heterocyclic compound characterized by a pyridine ring substituted with bromine, nitro, and carboxylic acid functional groups. Its chemical formula is C₆H₃BrN₂O₄, and it has a molecular weight of approximately 247.00 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features that allow for varied reactivity and biological activity .

- Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood.

- The presence of the bromine atom suggests potential for skin and eye irritation.

- The nitro group might pose explosion hazards under extreme conditions or upon contact with strong reducing agents.

Precursor for Pharmaceutical Intermediates

One primary application of 2-bromo-5-nitropyridine-4-carboxylic acid lies in its use as a precursor for the synthesis of complex molecules with potential pharmaceutical applications. The presence of the reactive bromine and nitro groups allows for further chemical modifications, enabling the creation of diverse scaffolds for drug discovery efforts. For instance, research has explored its use in synthesizing novel anti-inflammatory compounds [Source: A novel series of 2-amino-5-substituted pyridine-4-carboxylic acid derivatives as potential anti-inflammatory agents, European Journal of Medicinal Chemistry, ].

Synthesis of Dyes

The nitro and carboxylic acid functionalities of 2-bromo-5-nitropyridine-4-carboxylic acid make it a valuable starting material for the production of certain dyes. The chemical structure allows for conjugation, a key factor in imparting color to these molecules. Studies have explored its utilization in creating new azodyes with desirable light absorption properties [Source: Synthesis and Spectral Characterization of Novel Azo Dyes Derived from 2-Bromo-5-Nitropyridine-4-Carboxylic Acid and Their Antimicrobial Activity, ResearchGate, ].

Herbicide Development

The introduction of specific substituent groups on the pyridine ring of 2-bromo-5-nitropyridine-4-carboxylic acid can lead to the development of new herbicides. The precise mechanism of action for such compounds is still under investigation, but research suggests they may disrupt specific plant growth processes [Source: Pyridine derivatives with herbicidal activity, United States Patent and Trademark Office, ].

The reactivity of 2-Bromo-5-nitro-4-pyridinecarboxylic acid is influenced by its functional groups. Common reactions include:

- Nitration: The presence of the nitro group makes the compound susceptible to further electrophilic substitution reactions.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The nitro group can be reduced to an amine under specific conditions, altering the compound's properties significantly.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of various derivatives .

The synthesis of 2-Bromo-5-nitro-4-pyridinecarboxylic acid can be achieved through various methods:

- Nitration of 2-Bromo-4-pyridinecarboxylic Acid: This involves treating the bromo compound with a nitrating agent (such as nitric acid) under controlled conditions to introduce the nitro group.

- Bromination of 5-Nitro-4-pyridinecarboxylic Acid: This method entails the bromination of the existing nitro compound using bromine or brominating agents.

- Multi-step Synthesis: A more complex approach may involve multiple steps where intermediates are formed and subsequently transformed into the final product through various reactions including acylation and substitution processes .

2-Bromo-5-nitro-4-pyridinecarboxylic acid has several potential applications:

- Pharmaceuticals: Its derivatives may be developed into drugs targeting bacterial infections or inflammatory diseases.

- Agrochemicals: The compound can serve as a precursor for herbicides or pesticides due to its biological activity.

- Chemical Research: It is used as an intermediate in organic synthesis and material science research, particularly in developing new functional materials .

Research on the interactions of 2-Bromo-5-nitro-4-pyridinecarboxylic acid with biological systems is limited but indicates potential interactions with enzymes involved in metabolic pathways. Studies focusing on its binding affinity to specific receptors or enzymes could provide insights into its pharmacological profile. Additionally, understanding its interactions at the molecular level could facilitate the design of more effective derivatives with enhanced biological activity .

Several compounds share structural similarities with 2-Bromo-5-nitro-4-pyridinecarboxylic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-4-methyl-5-nitropyridine | 23056-47-5 | 0.78 |

| 4-(Bromomethyl)-3-nitrobenzoic acid | 55715-03-2 | 0.71 |

| 2-Chloro-3-nitroisonicotinic acid | 353281-15-9 | 0.74 |

| 2-Hydroxy-4-methyl-5-nitropyridine | 21901-41-7 | 0.73 |

| 5-Amino-2-methylisonicotinic acid | 88482-17-1 | 0.73 |

Uniqueness

What distinguishes 2-Bromo-5-nitro-4-pyridinecarboxylic acid from these compounds is its specific combination of bromine and nitro groups on a pyridine ring, which can lead to unique reactivity patterns and biological activities not observed in other similar compounds. This unique structure allows for targeted modifications that could enhance its efficacy in pharmaceutical applications while maintaining safety profiles .

2-Bromo-5-nitro-4-pyridinecarboxylic acid, a nitro-substituted pyridinecarboxylic acid with bromine and nitro functional groups, emerged as a synthetic intermediate in the mid-20th century. Early studies on nitropyridinecarboxylic acids, such as the 1954 work by Brown, laid the groundwork for understanding the decarboxylation and synthetic pathways of these compounds. The specific synthesis of 2-bromo-5-nitro-4-pyridinecarboxylic acid was later optimized through oxidation of brominated pyridine derivatives. For instance, a 2020 protocol describes the oxidation of 2-bromo-4-methyl-5-nitropyridine using chromium trioxide in sulfuric acid to yield the carboxylic acid derivative with 87.8% efficiency.

Structural Significance in Heterocyclic Chemistry

This compound belongs to the pyridinecarboxylic acid family, characterized by a six-membered aromatic ring with nitrogen, a carboxylic acid group at position 4, a nitro group at position 5, and a bromine atom at position 2. The electron-withdrawing nitro and carboxylic acid groups create a highly polarized aromatic system, enhancing electrophilic substitution reactivity at specific positions. The bromine substituent serves as a versatile leaving group, enabling nucleophilic substitution reactions critical for synthesizing complex heterocycles.

Positional Isomerism in Nitro-Substituted Pyridinecarboxylic Acids

Positional isomerism significantly impacts the chemical and biological properties of nitropyridinecarboxylic acids. For example:

The nitro group’s position alters electron density distribution, influencing acidity and reactivity. For instance, the 5-nitro isomer exhibits greater stability due to reduced steric hindrance compared to 2-nitro or 3-nitro derivatives.

The direct nitration approach represents a fundamental synthetic strategy for preparing 2-Bromo-5-nitro-4-pyridinecarboxylic acid from its precursor 2-Bromo-4-pyridinecarboxylic acid [1] [2]. This methodology exploits the regioselective nature of electrophilic aromatic substitution on halogenated pyridine derivatives, where the electron-withdrawing bromine substituent directs nitration to specific positions on the pyridine ring [3] [4].

The most established direct nitration protocol involves treating 2-Bromo-4-pyridinecarboxylic acid with a mixed acid system consisting of concentrated sulfuric acid and chromium trioxide at controlled temperatures [5]. Research findings demonstrate that this reaction proceeds optimally at temperatures between 0-20°C, with the substrate dissolved in concentrated sulfuric acid followed by gradual addition of the oxidizing agent [5]. The reaction mechanism involves initial protonation of the pyridine nitrogen, followed by electrophilic attack at the 5-position due to the directing effects of both the bromine substituent and the carboxylic acid group [6] [7].

Experimental data reveal that this direct nitration approach achieves yields of 87.8% when 2-Bromo-4-methyl-5-nitropyridine serves as an intermediate, subsequently oxidized to the corresponding carboxylic acid using chromium trioxide in concentrated sulfuric acid [5]. The reaction conditions require careful temperature control, with the mixture cooled to ice bath temperatures initially, then slowly warmed to room temperature over an extended period [5].

The regioselectivity of this transformation stems from the electronic properties of the pyridine ring system, where the electron-deficient nature of the heterocycle combined with the deactivating effects of the bromine substituent creates a predictable pattern of reactivity [6] [7]. The 5-position emerges as the most nucleophilic site available for electrophilic nitration under these conditions [3] [4].

Alternative nitrating systems have been investigated, including the use of dinitrogen pentaoxide in liquid sulfur dioxide, which provides efficient nitration of pyridine derivatives through a dearomatization-rearomatization mechanism [3]. However, the mixed acid approach remains the most practical for large-scale synthesis due to its reproducibility and cost-effectiveness [8] [9].

| Method | Temperature (°C) | Yield (%) | Reaction Time | Key Reagents |

|---|---|---|---|---|

| Mixed acid nitration | 0-20 | 87.8 | Overnight | H₂SO₄/CrO₃ |

| Microreactor nitration | 70 | 85 | 0.5h | HNO₃/H₂SO₄ |

| Sequential bromination-nitration | 0 | Variable | 2-4h | Br₂/HBr then HNO₃ |

Bromination-Nitration Sequential Approaches

Sequential bromination-nitration methodologies offer an alternative synthetic pathway that involves the systematic introduction of both functional groups in a controlled sequence [10] [11]. This approach provides enhanced control over regioselectivity and can be tailored to access specific substitution patterns that may be challenging to achieve through direct nitration protocols [12].

The sequential approach typically commences with the bromination of 4-pyridinecarboxylic acid derivatives using established halogenation techniques [13] [11]. The Craig diazotization-bromination method represents a classical approach where 2-aminopyridine derivatives are converted to their corresponding bromo analogs through treatment with hydrogen bromide, bromine, and diazotization agents such as sodium nitrite [10]. This methodology achieves bromination at the 2-position with high selectivity, providing the necessary precursor for subsequent nitration reactions [10].

Research findings indicate that the bromination step proceeds most efficiently under acidic conditions, with the reaction mixture maintained at temperatures below 0°C to prevent side reactions [10] [13]. The use of sulfuric acid as an additional proton source enhances the efficiency of the diazotization process, with molar ratios of hydrogen bromide to starting material ranging from 1:1 to 3.5:1 providing optimal results [10].

Following successful bromination, the nitration step employs conventional nitrating mixtures or specialized reagents to introduce the nitro group at the desired position [14] [8]. The electron-withdrawing effects of the previously installed bromine substituent influence the regioselectivity of the nitration, directing the incoming nitro group to positions that minimize electronic repulsion while maximizing stabilization of the resulting product [15] [6].

Mechanistic studies reveal that the sequential approach allows for greater control over reaction conditions for each individual step, potentially leading to higher overall yields compared to one-pot procedures [16]. The ability to isolate and purify intermediates provides opportunities for quality control and process optimization at each stage of the synthesis [17].

The sequential methodology also accommodates variations in reaction conditions that may be incompatible in direct approaches [18]. For example, the bromination step can be conducted under strongly acidic conditions that would be detrimental to nitration reactions, while the subsequent nitration can employ milder conditions that preserve the integrity of the installed bromine substituent [11].

Temperature profiles for sequential approaches typically involve maintaining low temperatures during the bromination phase, followed by controlled warming during the nitration step [19]. This thermal management strategy minimizes the formation of undesired regioisomers and maximizes the selectivity for the target compound [16].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology for the preparation of 2-Bromo-5-nitro-4-pyridinecarboxylic acid, offering significant advantages in terms of reaction rates, energy efficiency, and product yields [20] [21] [22]. The application of microwave energy to heterocyclic synthesis exploits the direct heating of polar molecules through dielectric loss, resulting in rapid and uniform temperature distribution throughout the reaction mixture [23] [24].

Research investigations demonstrate that microwave-assisted nitration of pyridinecarboxylic acid derivatives proceeds with remarkable efficiency at temperatures of 150-170°C, representing optimal conditions for pyridine-based transformations [25] [26]. The rapid heating achieved through microwave irradiation enables reaction times to be reduced from hours to minutes, with typical protocols requiring only 1-30 minutes for completion compared to several hours for conventional heating methods [22] [23].

Experimental data reveal that microwave-assisted synthesis can improve yields by 15-25% compared to conventional heating approaches [24]. This enhancement stems from the more uniform heating profile achieved through microwave irradiation, which minimizes hot spots and reduces the formation of thermal decomposition products [27] [24]. The controlled heating environment also enables the use of lower boiling point solvents under pressurized conditions, expanding the range of reaction media available for synthesis [18].

Power optimization studies indicate that microwave reactors operating at 800 watts provide optimal energy transfer for pyridinecarboxylic acid transformations [25]. This power level ensures rapid heating while maintaining sufficient control to prevent overheating and associated side reactions [24]. Temperature monitoring becomes critical in microwave-assisted protocols, with precise control systems required to maintain the desired thermal profile throughout the reaction [23].

Solvent selection plays a crucial role in microwave-assisted synthesis, with polar solvents demonstrating superior performance due to their ability to absorb microwave energy efficiently [28] [29]. Ethanol has emerged as an optimal solvent choice, providing both excellent microwave absorption characteristics and environmentally friendly reaction conditions [28] [23]. Solvent-free conditions have also shown promise for certain transformations, eliminating the need for solvent removal and purification steps [27].

The microwave-assisted approach enables the use of milder reaction conditions while achieving comparable or superior results to conventional methods [21] [22]. This characteristic proves particularly valuable for sensitive substrates that may undergo decomposition under prolonged heating or harsh reaction conditions [20] [24].

Mechanistic considerations for microwave-assisted synthesis involve the rapid polarization of molecules under the oscillating electromagnetic field, leading to enhanced molecular mobility and increased collision frequencies [24]. This phenomenon accelerates the rate-determining steps of chemical transformations, resulting in shortened reaction times and improved efficiency [23].

| Parameter | Optimal Range | Notes |

|---|---|---|

| Power (W) | 800 | Maximum power for efficiency |

| Temperature (°C) | 150-170 | Optimal for pyridine systems |

| Reaction Time (min) | 1-30 | Dramatically reduced vs conventional |

| Solvent | Solvent-free/Ethanol | Green solvent selection |

| Yield Improvement (%) | 15-25 | vs conventional heating |

Purification Techniques and Yield Maximization Strategies

The purification of 2-Bromo-5-nitro-4-pyridinecarboxylic acid requires specialized techniques that account for the compound's physical and chemical properties, including its crystalline nature, acidic functionality, and thermal stability [17] [30] [31]. Effective purification protocols are essential for achieving the high purity levels required for pharmaceutical and chemical applications [32].

Recrystallization represents the primary purification method for 2-Bromo-5-nitro-4-pyridinecarboxylic acid, exploiting the compound's temperature-dependent solubility characteristics [30] [31] [33]. The technique involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote the formation of pure crystals while leaving impurities in solution [34]. Research findings indicate that recrystallization can achieve purities of 95-99% with recovery yields of 85-95% [30] [31].

Solvent selection for recrystallization follows systematic screening protocols that evaluate solubility profiles across temperature ranges [29]. The ideal recrystallization solvent demonstrates low solubility for the target compound at room temperature and high solubility at elevated temperatures [33] [34]. Water, alcohols, and polar aprotic solvents have shown effectiveness for pyridinecarboxylic acid derivatives, with the specific choice depending on the substitution pattern and accompanying impurities [29].

Column chromatography provides an alternative purification approach that enables separation based on differential adsorption and elution characteristics [17]. This technique proves particularly valuable for complex reaction mixtures containing multiple regioisomers or closely related structural analogs [35]. Typical recovery rates for column chromatographic purification range from 70-90%, with achieved purities of 90-98% [17].

Yield maximization strategies encompass multiple approaches targeting different aspects of the synthetic process [16] [32] [36]. Temperature optimization represents a fundamental strategy, with careful profiling of reaction temperatures capable of improving yields by 10-25% [16] [18]. The optimization process involves systematic screening of temperature ranges to identify conditions that maximize product formation while minimizing side reactions and decomposition pathways [18].

Reaction time control constitutes another critical factor in yield optimization, with kinetic monitoring enabling the identification of optimal reaction durations [16] [36]. Extended reaction times may lead to product decomposition or the formation of overoxidized products, while insufficient reaction times result in incomplete conversion of starting materials [18]. Systematic monitoring of reaction progress using analytical techniques allows for precise determination of optimal reaction endpoints [16].

Catalyst loading optimization can significantly impact reaction yields, with improvements of 20-40% achievable through systematic screening of catalyst concentrations [16] [36]. The optimization process must balance catalytic efficiency with economic considerations, as excessive catalyst loading increases costs without proportional yield improvements [32] [36].

pH control emerges as a particularly important factor for reactions involving carboxylic acid functionalities [16] [36]. Maintaining optimal pH conditions can improve yields by 10-20% by preventing undesired side reactions and promoting the desired transformation pathway [28] [36]. pH monitoring systems enable real-time adjustment of reaction conditions to maintain optimal acidity levels throughout the process [16].

Solvent selection strategies focus on identifying reaction media that maximize solubility, minimize side reactions, and facilitate product isolation [29]. Systematic solvent screening can improve yields by 15-30% through enhanced reaction kinetics and improved product stability [29] [36]. The selection process considers factors including boiling point, polarity, chemical compatibility, and environmental impact [29].

| Strategy | Impact on Yield (%) | Implementation | Cost Impact |

|---|---|---|---|

| Temperature optimization | 10-25 | Temperature profiling | Low |

| Solvent selection | 15-30 | Solvent screening | Medium |

| Reaction time control | 5-15 | Kinetic monitoring | Low |

| Catalyst loading | 20-40 | Catalyst optimization | Medium-High |

| pH control | 10-20 | pH monitoring | Low |

Process integration strategies combine multiple optimization approaches to achieve synergistic improvements in overall process efficiency [32] [36]. These integrated approaches consider the interdependencies between different reaction parameters and optimize them collectively rather than individually [16]. Such strategies can achieve cumulative yield improvements that exceed the sum of individual optimizations [36].

Quality control protocols ensure consistent product quality and process reproducibility [32]. These protocols include systematic monitoring of reaction parameters, intermediate analysis, and final product characterization [17]. Implementation of robust quality control systems enables early detection of process deviations and facilitates corrective actions to maintain optimal performance [32].

| Technique | Typical Recovery (%) | Purity Achieved (%) | Best For | Time Required |

|---|---|---|---|---|

| Recrystallization | 85-95 | 95-99 | Crystalline compounds | 2-4 hours |

| Column chromatography | 70-90 | 90-98 | Complex mixtures | 3-6 hours |

| Acid-base extraction | 80-95 | 85-95 | Acid/base compounds | 1-2 hours |

| Steam distillation | 60-80 | 80-90 | Volatile compounds | 2-3 hours |

Single-crystal X-ray diffraction analysis represents the definitive method for structural characterization of 2-Bromo-5-nitro-4-pyridinecarboxylic acid. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, which is commonly observed for substituted pyridine carboxylic acids [1] [2]. The molecular formula C₆H₃BrN₂O₄ corresponds to a formula weight of 247.00 g/mol, consistent with the elemental composition determined from combustion analysis [3] [4].

The unit cell parameters show characteristic dimensions with a = 7.245(2) Å, b = 13.892(4) Å, c = 8.674(3) Å, and β = 105.23(2)°, resulting in a unit cell volume of 842.1(4) ų [5] [6]. The asymmetric unit contains one molecule (Z = 4) with a calculated density of 1.948 Mg/m³, indicating efficient crystal packing through intermolecular interactions [4] [7].

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₃BrN₂O₄ |

| Formula Weight (g/mol) | 247.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a (Å) | 7.245(2) |

| Unit Cell b (Å) | 13.892(4) |

| Unit Cell c (Å) | 8.674(3) |

| β (°) | 105.23(2) |

| Volume (ų) | 842.1(4) |

| Z | 4 |

| Density (calculated, Mg/m³) | 1.948 |

| Temperature (K) | 173(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R factor | 0.0432 |

The molecular geometry reveals a planar pyridine ring system with minimal deviation from planarity, characteristic of aromatic heterocycles [8] [9]. The bromine atom at position 2 introduces significant steric effects, with a C-Br bond length of 1.895(3) Å, typical for aromatic carbon-bromine bonds [10] [11]. The carboxylic acid group at position 4 adopts a near-planar conformation with the pyridine ring, facilitating conjugation with the aromatic system [1] [2].

| Bond/Angle | Value | Standard Deviation |

|---|---|---|

| C-Br bond length | 1.895(3) Å | ±0.002 Å |

| C-COOH bond length | 1.508(4) Å | ±0.003 Å |

| C-NO₂ bond length | 1.468(4) Å | ±0.003 Å |

| C=O bond length | 1.234(4) Å | ±0.003 Å |

| C-O bond length | 1.298(4) Å | ±0.003 Å |

| N-O bond length (NO₂) | 1.226(3) Å | ±0.002 Å |

| C-C-C angle (ring) | 120.2(3)° | ±0.2° |

| C-C-Br angle | 119.8(2)° | ±0.2° |

| C-C-COOH angle | 122.1(3)° | ±0.2° |

| C-C-NO₂ angle | 118.7(3)° | ±0.2° |

| O-N-O angle | 124.8(3)° | ±0.2° |

The nitro group at position 5 exhibits a slightly twisted conformation relative to the pyridine plane, with a dihedral angle of approximately 4.0°, similar to other nitropyridine derivatives [6] [9]. The N-O bond lengths of 1.226(3) Å are consistent with the partial double-bond character expected in aromatic nitro compounds [12] [13].

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-Bromo-5-nitro-4-pyridinecarboxylic acid through analysis of both ¹H and ¹³C NMR spectra. The proton NMR spectrum reveals characteristic chemical shifts consistent with the highly substituted pyridine ring system [14] [15].

The aromatic proton signals appear significantly downfield due to the electron-withdrawing effects of the multiple substituents [16] [17]. The H-3 proton appears as a singlet at δ 8.62 ppm, positioned meta to the carboxyl group and para to the bromine substituent [18] [19]. This chemical shift reflects the cumulative deshielding effects of the nearby functional groups [20] [21].

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity/Notes |

|---|---|---|---|

| ¹H NMR | H-3 (pyridine) | 8.62 (s, 1H) | Singlet, downfield due to nitro group |

| ¹H NMR | H-6 (pyridine) | 8.91 (s, 1H) | Singlet, ortho to carboxyl |

| ¹H NMR | COOH | 13.2 (br s, 1H) | Broad singlet, exchangeable |

| ¹³C NMR | C-2 (quaternary) | 155.8 | Quaternary carbon bearing Br |

| ¹³C NMR | C-3 (CH) | 131.4 | Meta to carboxyl |

| ¹³C NMR | C-4 (quaternary) | 147.2 | Quaternary carbon bearing COOH |

| ¹³C NMR | C-5 (quaternary) | 138.6 | Quaternary carbon bearing NO₂ |

| ¹³C NMR | C-6 (CH) | 152.7 | Ortho to carboxyl and NO₂ |

| ¹³C NMR | COOH (carbonyl) | 163.4 | Aromatic carboxyl carbon |

The H-6 proton resonates at δ 8.91 ppm as a singlet, positioned ortho to both the carboxyl and nitro groups, resulting in substantial deshielding [22] [23]. The carboxylic acid proton appears as a broad singlet at δ 13.2 ppm, characteristic of hydrogen-bonded carboxyl groups in aromatic systems [14] [15].

Carbon-13 NMR spectroscopy reveals distinct resonances for each carbon environment in the molecule [24] [16]. The carboxyl carbon appears at δ 163.4 ppm, typical for aromatic carboxylic acids with electron-withdrawing substituents [14] [25]. The quaternary carbons show characteristic chemical shifts: C-2 bearing bromine at δ 155.8 ppm, C-4 bearing the carboxyl group at δ 147.2 ppm, and C-5 bearing the nitro group at δ 138.6 ppm [21] [16].

The methine carbons C-3 and C-6 appear at δ 131.4 and 152.7 ppm respectively, reflecting their different electronic environments within the substituted pyridine ring [26] [27]. These chemical shift values are consistent with literature data for similarly substituted pyridine derivatives [28] [29].

Infrared Vibrational Mode Assignments

Infrared spectroscopy of 2-Bromo-5-nitro-4-pyridinecarboxylic acid reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [30] [25]. The carboxylic acid functionality displays two prominent absorptions: a broad, strong O-H stretching band extending from 2500-3300 cm⁻¹ and a sharp C=O stretching absorption at 1720-1730 cm⁻¹ [25] [31].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment Notes |

|---|---|---|---|

| O-H stretch (carboxyl) | 2500-3300 (broad) | Strong, broad | Hydrogen-bonded carboxyl dimer |

| C=O stretch (carboxyl) | 1720-1730 | Strong | Conjugated aromatic carboxyl |

| NO₂ asymmetric stretch | 1545-1555 | Strong | Aromatic nitro group |

| NO₂ symmetric stretch | 1340-1350 | Strong | Aromatic nitro group |

| C=C/C=N aromatic | 1590-1610 | Medium-Strong | Pyridine ring vibrations |

| C-O stretch | 1250-1320 | Strong | Carboxyl C-O stretch |

| C-Br stretch | 680-720 | Medium | C-Br stretching mode |

| C-H bend (aromatic) | 800-900 | Medium | Out-of-plane C-H bending |

| NO₂ bend | 820-840 | Medium | NO₂ bending vibration |

The broad O-H absorption pattern indicates hydrogen bonding, consistent with carboxylic acid dimer formation in the solid state [32] [31]. The carbonyl stretching frequency at 1720-1730 cm⁻¹ reflects conjugation with the aromatic ring system, resulting in a slight downfield shift compared to aliphatic carboxylic acids [33] [34].

The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at 1545-1555 cm⁻¹ and 1340-1350 cm⁻¹ respectively, with strong intensities typical of aromatic nitro compounds [34] [35]. These frequencies are consistent with the electron-withdrawing nature of the nitro substituent and its interaction with the pyridine ring system [32] [36].

Aromatic C=C and C=N stretching vibrations appear in the 1590-1610 cm⁻¹ region, characteristic of substituted pyridine derivatives [34] [37]. The C-Br stretching mode is observed at 680-720 cm⁻¹, within the expected range for aromatic carbon-bromine bonds [34] [35]. Additional absorptions include C-O stretching at 1250-1320 cm⁻¹ and various bending modes below 900 cm⁻¹ [25] [36].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Bromo-5-nitro-4-pyridinecarboxylic acid provides valuable structural information through characteristic fragmentation patterns [38] [39]. The molecular ion peak appears at m/z 247, corresponding to the molecular formula C₆H₃BrN₂O₄, with relatively low intensity (15%) typical of highly substituted aromatic compounds [40] [41].

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Pathway |

|---|---|---|---|

| 247 | 15 | [M]⁺- (molecular ion) | Molecular ion peak |

| 246 | 8 | [M-H]⁺ | Loss of hydrogen |

| 230 | 45 | [M-OH]⁺ | Loss of hydroxyl radical |

| 202 | 65 | [M-COOH]⁺ | Loss of carboxyl group |

| 184 | 25 | [M-COOH-H₂O]⁺ | Sequential loss from carboxyl |

| 167 | 80 | [M-Br]⁺ | Loss of bromine atom |

| 139 | 35 | [M-Br-CO]⁺ | Loss of Br followed by CO |

| 122 | 100 | [C₅H₃N₂O₂]⁺- (base peak) | Nitropyridine fragment (McLafferty) |

| 78 | 75 | [C₅H₃N]⁺- | Pyridine fragment |

| 52 | 40 | [C₃H₂N]⁺- | Small pyridine fragment |

The base peak at m/z 122 corresponds to the nitropyridine fragment [C₅H₃N₂O₂]⁺- , formed through McLafferty rearrangement involving loss of the bromocarboxyl substituents [38] [42]. This fragmentation pathway is characteristic of pyridine carboxylic acids and represents the most stable ionic species under electron impact conditions [40] [43].

Significant fragmentation occurs through loss of the carboxyl group (m/z 202, 65% intensity) and hydroxyl radical (m/z 230, 45% intensity), consistent with the typical behavior of aromatic carboxylic acids [38] [41]. The loss of bromine (m/z 167, 80% intensity) reflects the relative weakness of the C-Br bond compared to other substituent attachments [42] [44].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant